molecular formula C13H18BrNO3 B14266804 1-[(7-Bromoheptyl)oxy]-4-nitrobenzene CAS No. 134847-73-7

1-[(7-Bromoheptyl)oxy]-4-nitrobenzene

Katalognummer: B14266804
CAS-Nummer: 134847-73-7
Molekulargewicht: 316.19 g/mol
InChI-Schlüssel: WWQAQSAZKMEGJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(7-Bromoheptyl)oxy]-4-nitrobenzene is an organic compound with the molecular formula C13H18BrNO3. It is a derivative of benzene, featuring a nitro group at the para position and a bromoheptyl group attached via an ether linkage.

Vorbereitungsmethoden

The synthesis of 1-[(7-Bromoheptyl)oxy]-4-nitrobenzene typically involves a multi-step process:

    Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by reacting benzene with a mixture of concentrated sulfuric acid and nitric acid.

    Etherification: The nitrobenzene is then subjected to etherification with 7-bromoheptanol in the presence of a base such as potassium carbonate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-[(7-Bromoheptyl)oxy]-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

    Reduction: Hydrogen gas, palladium on carbon, room temperature.

    Oxidation: Potassium permanganate, acidic conditions.

Major products formed from these reactions include substituted benzene derivatives, amines, and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

1-[(7-Bromoheptyl)oxy]-4-nitrobenzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(7-Bromoheptyl)oxy]-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromoheptyl group can undergo nucleophilic substitution, leading to the formation of various bioactive compounds. These interactions can modulate biological pathways, including enzyme inhibition and receptor binding .

Vergleich Mit ähnlichen Verbindungen

1-[(7-Bromoheptyl)oxy]-4-nitrobenzene can be compared with similar compounds such as:

    1-Bromo-4-nitrobenzene: Lacks the heptyloxy group, making it less versatile in nucleophilic substitution reactions.

    4-Nitrophenol: Contains a hydroxyl group instead of the bromoheptyl group, leading to different reactivity and applications.

    [(7-Bromoheptyl)oxy]phosphonic acid:

The uniqueness of this compound lies in its combination of a nitro group and a bromoheptyl ether linkage, providing a versatile platform for various chemical transformations and applications.

Eigenschaften

CAS-Nummer

134847-73-7

Molekularformel

C13H18BrNO3

Molekulargewicht

316.19 g/mol

IUPAC-Name

1-(7-bromoheptoxy)-4-nitrobenzene

InChI

InChI=1S/C13H18BrNO3/c14-10-4-2-1-3-5-11-18-13-8-6-12(7-9-13)15(16)17/h6-9H,1-5,10-11H2

InChI-Schlüssel

WWQAQSAZKMEGJG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.